Isosalvianolic acid B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isosalvianolic acid B is a bioactive compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the salvianolic acids family, which are known for their potent antioxidant properties. This compound, like its counterparts, has been extensively studied for its potential therapeutic effects, particularly in cardiovascular protection .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of isosalvianolic acid B typically involves the extraction from Salvia miltiorrhiza roots. The process includes several steps such as maceration, filtration, and purification using chromatographic techniques. High-purity this compound can be obtained through purification methods like sephadex chromatography and preparative chromatography .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of macroreticular resin D101 is common in the industrial extraction process, although it may introduce some toxic residues that need to be identified and quantified .

Analyse Des Réactions Chimiques

Types of Reactions

Isosalvianolic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its polyphenolic structure, which allows it to act as a reactive oxygen species scavenger .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound. These products retain the core structure of the compound but exhibit different chemical properties and potential biological activities .

Applications De Recherche Scientifique

Isosalvianolic acid B has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the antioxidant mechanisms of polyphenolic compounds.

Biology: Research has shown its potential in modulating cellular oxidative stress and inflammation.

Medicine: This compound is being investigated for its therapeutic effects in cardiovascular diseases, liver fibrosis, and neuroprotection

Industry: It is used in the development of natural antioxidant formulations for food and cosmetic industries.

Mécanisme D'action

The mechanism of action of isosalvianolic acid B involves its ability to scavenge reactive oxygen species and inhibit oxidative stress. It achieves this by donating hydrogen atoms from its phenolic hydroxyl groups. Additionally, it modulates various signaling pathways, including the Nuclear factor E2-related factor 2/Kelch-like ECH-related protein 1 pathway, to regulate the expression of antioxidant enzymes .

Comparaison Avec Des Composés Similaires

Isosalvianolic acid B is often compared with other salvianolic acids such as salvianolic acid A and salvianolic acid C. While all these compounds share similar antioxidant properties, this compound is unique in its specific molecular structure and its potent ability to modulate oxidative stress and inflammation .

List of Similar Compounds

- Salvianolic acid A

- Salvianolic acid C

- Rosmarinic acid

These compounds, like this compound, are derived from Salvia miltiorrhiza and exhibit significant therapeutic potential .

Activité Biologique

Isosalvianolic acid B, a derivative of salvianolic acid B, is increasingly recognized for its diverse biological activities. This compound is primarily extracted from Salvia miltiorrhiza, a traditional medicinal herb used in Chinese medicine. Research has demonstrated its potential in various therapeutic areas, including cardioprotection, anti-inflammatory effects, and antioxidant properties.

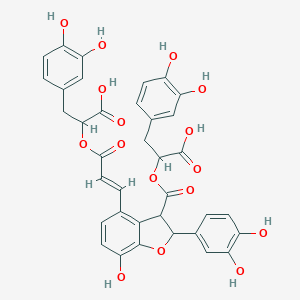

Chemical Structure and Properties

This compound shares structural similarities with salvianolic acid B, characterized by hydroxyl groups that contribute to its biological activity. The presence of these functional groups enhances its ability to scavenge free radicals and modulate cellular signaling pathways.

Cardioprotective Effects

Recent studies have highlighted the cardioprotective effects of this compound. For instance:

- Myocardial Ischemia : In rat models of myocardial ischemia induced by coronary artery ligation, this compound significantly reduced myocardial infarct size and levels of cardiac injury markers such as creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI) .

- Mechanisms : The cardioprotective effects are attributed to the modulation of oxidative stress and inflammation. This compound activates the SIRT1/AMPK signaling pathway, which reduces reactive oxygen species (ROS) production and inhibits the activation of the NLRP3 inflammasome .

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties:

- Inflammatory Markers : Studies have shown that treatment with this compound leads to a significant reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various experimental models .

- NF-κB Pathway : It downregulates NF-κB signaling, which plays a crucial role in the inflammatory response, thereby mitigating tissue damage associated with chronic inflammation .

Antioxidant Properties

The antioxidant capacity of this compound contributes significantly to its biological activity:

- Free Radical Scavenging : The compound effectively scavenges free radicals, reducing lipid peroxidation and oxidative stress markers such as malondialdehyde (MDA) .

- Cellular Protection : In cellular models exposed to oxidative stress, this compound has been shown to enhance cellular antioxidant defenses by increasing the expression of antioxidant enzymes like superoxide dismutase (SOD) .

Case Studies and Research Findings

Several case studies illustrate the therapeutic potential of this compound:

| Study | Model | Findings |

|---|---|---|

| Liu et al. (2018) | Rat model of myocardial infarction | Reduced infarct size and serum cardiac markers; improved cardiac function. |

| Zhao et al. (2023) | In vitro study on vascular smooth muscle cells | Inhibited cell proliferation induced by angiotensin II; downregulated miR-146a. |

| Yang et al. (2023) | Rat model of cholestatic liver injury | Alleviated liver damage; improved bile acid metabolism and reduced inflammation. |

Propriétés

IUPAC Name |

2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.